molecular formula C26H20ClN5O3 B2835967 3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111016-67-1

3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No.: B2835967
CAS No.: 1111016-67-1
M. Wt: 485.93
InChI Key: OYOVIQKGENGXAQ-UHFFFAOYSA-N
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Description

3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a synthetic small molecule characterized by a complex structure integrating benzamide, imidazole, and 1,2,4-oxadiazole rings. This specific architecture suggests significant potential for interaction with biological targets. While the precise mechanism of action for this compound is an area of active investigation, molecules with similar structural motifs, particularly those featuring the benzamide group, have been explored as inhibitors of specific proteins, such as the mitotic kinesin CENP-E, which is a target in oncology research for certain cellular proliferation diseases . Furthermore, compounds containing imidazole and related heterocyclic systems are frequently investigated in medicinal chemistry for a variety of therapeutic areas, including as potential antagonists for chemokine receptors like CXCR4, which is implicated in cancer metastasis and HIV infection . The presence of the 1,2,4-oxadiazole ring, a known bioisostere for amide and ester functionalities, often contributes to improved metabolic stability and binding affinity in drug discovery efforts. This reagent is provided exclusively for research purposes and is intended for use in vitro. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this compound with the appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-chloro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O3/c1-34-22-11-7-18(8-12-22)24-30-26(35-31-24)23-15-32(16-28-23)14-17-5-9-21(10-6-17)29-25(33)19-3-2-4-20(27)13-19/h2-13,15-16H,14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOVIQKGENGXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring can be formed by the condensation of a 1,2-dicarbonyl compound with an amine.

    Coupling Reactions: The oxadiazole and imidazole intermediates are then coupled with a benzamide derivative through a series of nucleophilic substitution reactions, often using coupling reagents such as EDCI or DCC.

    Chlorination: The final step involves the chlorination of the benzamide derivative using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole and oxadiazole exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to 3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide demonstrate effectiveness against various Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Studies have reported that imidazole derivatives can inhibit cancer cell proliferation, particularly in breast and prostate cancer models . The presence of the methoxy group may enhance the compound's interaction with cellular targets.

Case Study 1: Antibacterial Efficacy

In a study published in Molecules, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A recent publication highlighted the anticancer effects of similar compounds in vitro, showing that they inhibited the growth of cancer cell lines by inducing apoptosis via mitochondrial pathways . The study concluded that modifications to the imidazole ring significantly enhanced cytotoxicity.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The table below compares the target compound with key analogs from the literature:

Compound Name/ID Core Structure Key Substituents Heterocycles Present Biological Activity/Notes Reference
Target Compound Benzamide 3-Cl, 4-methoxyphenyl-oxadiazole, imidazole-methylene bridge 1,2,4-Oxadiazole, Imidazole Hypothesized anticancer activity
4-(Chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide [25] Benzamide Chloromethyl, trifluoromethylphenyl, 4-methylimidazole Imidazole In vitro anticancer activity
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole 4-Cl-phenyl, 3-methylphenyl, triazole-thione Benzoxazole, Triazole-thione Not explicitly stated
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide Isoxazole, phenyl-thiadiazole Isoxazole, Thiadiazole Synthetic intermediate
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzoimidazole-triazole-thiazole 4-bromophenyl, triazole-methylene-phenoxy, benzodiazole Benzoimidazole, Triazole, Thiazole Docking studies suggest binding affinity

Key Observations

Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-imidazole system distinguishes it from analogs like [25] (imidazole-trifluoromethyl) and compound 6 (isoxazole-thiadiazole). Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance pharmacokinetic profiles compared to thiadiazoles or triazole-thiones .

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CF₃) are prevalent in anticancer agents. The target compound’s 3-chloro and 4-methoxyphenyl groups balance electrophilicity and solubility, whereas compound [25]’s trifluoromethyl group may enhance binding affinity but reduce bioavailability due to hydrophobicity .
  • Bromine in compound 9c () could improve halogen bonding in target interactions, a feature absent in the target compound .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step heterocyclic couplings (e.g., oxadiazole formation via cyclization of amidoximes), similar to methods in (e.g., reflux with hydroxylamine hydrochloride) .

The target’s oxadiazole and methoxy groups may synergize to improve tumor selectivity or reduce off-target effects compared to compounds with thione or bromine substituents.

Research Findings and Trends

  • Anticancer Activity : Benzamide derivatives with chloro, trifluoromethyl, or heterocyclic motifs (e.g., imidazole, triazole) show promise in targeting kinase pathways or DNA repair mechanisms . The target compound’s structure aligns with these trends.
  • Synthetic Yield and Stability : reports yields of 70–80% for thiadiazole derivatives, suggesting that the target compound’s synthesis could be feasible with optimized conditions .

Biological Activity

The compound 3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide represents a novel chemical entity with potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chlorobenzamide moiety
  • Oxadiazole ring : Known for its diverse biological activities.
  • Imidazole group : Associated with various pharmacological effects.

This structural diversity contributes to its potential efficacy against multiple biological targets.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and imidazole rings exhibit significant biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activity

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the compound have shown promising results in inhibiting tumor cell proliferation across various cancer types:

Cell Line IC50 (µM) Activity
HeLa (Cervical Cancer)2.76High selectivity
CaCo-2 (Colon Adenocarcinoma)9.27Moderate efficacy
3T3-L1 (Mouse Embryo)1.143High selectivity

These findings suggest that the compound may inhibit cell growth by inducing apoptosis or cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound's structural components are also linked to antimicrobial properties. Similar oxadiazole derivatives have been evaluated for their effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Standard Drug
Staphylococcus aureus15Ciprofloxacin
Escherichia coli12Ciprofloxacin

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : The presence of the oxadiazole and imidazole rings may facilitate interactions with cellular targets leading to programmed cell death.
  • Modulation of Signaling Pathways : Compounds with similar structures have been noted to interfere with growth factor signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

Recent studies have explored the efficacy of related compounds in clinical settings:

  • A study involving a series of oxadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with some compounds achieving IC50 values below 5 µM.
  • Another investigation focused on the antibacterial properties of imidazole-containing compounds revealed that modifications in the side chains could enhance activity against resistant strains.

Q & A

Q. What in vivo models are appropriate for validating its efficacy and toxicity?

  • Methodological Answer :
  • Xenograft models : Use nude mice with HT-29 colon tumors (dose: 25 mg/kg oral, 5 days/week).
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly.
  • BBB penetration : Assess brain-plasma ratio in Sprague-Dawley rats if targeting CNS kinases .

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